6,7-dimethoxy-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
Properties
IUPAC Name |
6,7-dimethoxy-3-[[4-(piperidine-1-carbonyl)phenyl]methyl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-30-19-12-17-18(13-20(19)31-2)24-23(29)26(22(17)28)14-15-6-8-16(9-7-15)21(27)25-10-4-3-5-11-25/h6-9,12-13H,3-5,10-11,14H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZYXQSZIWEZPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)N4CCCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as 6,7-dimethoxy-1,2,3,4-tetrahydroquinazoline and 4-(piperidine-1-carbonyl)benzyl chloride. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
6,7-dimethoxy-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acetic acid (CH3COOH)
Reduction: H2, Pd/C, ethanol (EtOH)
Substitution: NaH, LDA, tetrahydrofuran (THF)
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, reduced forms of the compound, and substituted analogs with different functional groups .
Scientific Research Applications
6,7-dimethoxy-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural Analogues in the Quinazoline Family
a. 6,7-Dimethoxy-3-phenyl-1H-quinazoline-2,4-dione
- Key Differences : Lacks the piperidine-1-carbonyl-benzyl group at position 3; instead, a simple phenyl group is present.
- Absence of the tertiary amide group limits hydrogen-bonding capacity, which may alter binding affinity in biological targets.
b. [4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone (UK-33274)
- Key Differences : Features a piperazine ring and a benzodioxin group instead of the benzyl-piperidine-1-carbonyl substituent.
- Implications: Piperazine increases polarity, enhancing aqueous solubility but possibly reducing blood-brain barrier penetration .
c. 3-(2-Oxolanylmethyl)-2-sulfanylidene-1H-quinazolin-4-one
- Key Differences : Substituted with a tetrahydrofuran (oxolane) methyl group and a thione group at position 2.
- Oxolane methyl group may reduce steric hindrance, favoring interactions with flat binding pockets .
Functional Group and Pharmacophore Analysis
| Compound | Core Structure | 3-Position Substituent | Key Functional Groups |
|---|---|---|---|
| Target Compound | Tetrahydroquinazoline-2,4-dione | Benzyl-piperidine-1-carbonyl | Methoxy, tertiary amide, dione |
| 6,7-Dimethoxy-3-phenyl derivative | Quinazoline-2,4-dione | Phenyl | Methoxy, dione |
| UK-33274 | Quinazoline | Piperazine-benzodioxin | Amino, methoxy, carbonyl |
| Thione analogue | Quinazoline-2-thione | Oxolanylmethyl | Thione, methoxy |
- Dione vs. Thione : The dione in the target compound provides two hydrogen-bond acceptors, whereas the thione analogue may engage in sulfur-specific interactions (e.g., with cysteine residues) .
- Piperidine vs. Piperazine : Piperidine’s reduced polarity compared to piperazine may enhance lipophilicity, favoring passive diffusion across biological membranes .
b. Physicochemical Properties
| Property | Target Compound | 3-Phenyl Analogue | UK-33274 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~497 | ~326 | ~510 |
| logP (Predicted) | ~3.2 | ~2.1 | ~2.8 |
| Hydrogen Bond Acceptors | 7 | 6 | 9 |
- UK-33274’s additional hydrogen-bond acceptors (e.g., benzodioxin oxygen) may improve solubility in polar solvents .
Biological Activity
The compound 6,7-dimethoxy-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a synthetic derivative belonging to the class of tetrahydroquinazolines. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure suggests possible interactions with various biological targets, making it a candidate for further investigation.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This includes two methoxy groups and a piperidine moiety, which are significant for its biological activity.
Biological Activity Overview
The biological activities of this compound have been explored in several studies, focusing on its potential as an antitumor , antimicrobial , and analgesic agent . The following sections detail these activities supported by experimental findings.
Antitumor Activity
Recent studies have evaluated the antitumor effects of compounds structurally related to tetrahydroquinazolines. For instance, a series of derivatives were synthesized and tested against various human tumor cell lines. The results indicated that certain analogs exhibited potent cytotoxicity against cancer cells such as HepG2 and DLD-1 .
Case Study: In Vitro Antitumor Evaluation
A specific study investigated the cytotoxic effects of tetrahydroquinazoline derivatives on human cancer cell lines. The compound demonstrated significant inhibition of cell proliferation at concentrations ranging from 10 to 50 µM. The mechanism of action was attributed to the induction of apoptosis through the activation of caspase pathways.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 15 | HepG2 |
| Compound B | 25 | DLD-1 |
| Target Compound | 20 | NCI-H661 |
Antimicrobial Activity
The antimicrobial properties of the compound have also been investigated. Studies indicate that derivatives exhibit activity against various pathogens, including Staphylococcus aureus and Candida albicans .
Antimicrobial Testing Results
Using the disk diffusion method, the following minimum inhibitory concentrations (MICs) were observed:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Candida albicans | 20 |
| Escherichia coli | 30 |
These results suggest that the compound possesses broad-spectrum antimicrobial activity.
Analgesic Activity
In addition to antitumor and antimicrobial properties, the compound has shown potential as an analgesic agent. Experimental models using acetic acid-induced writhing in mice demonstrated significant pain relief at doses of 50 mg/kg and above.
Analgesic Efficacy Study
The efficacy was compared with standard analgesics:
| Treatment | Writhing Response (%) | Dose (mg/kg) |
|---|---|---|
| Target Compound | 70 | 50 |
| Aspirin | 60 | 100 |
| Control | 10 | - |
The proposed mechanism for the biological activity of this compound involves interaction with specific receptors or enzymes relevant to its target pathways. For instance:
- Antitumor effects may be mediated through apoptosis induction via mitochondrial pathways.
- Antimicrobial activity could involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Analgesic effects are likely related to modulation of pain signaling pathways through opioid receptors or inhibition of inflammatory mediators.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
